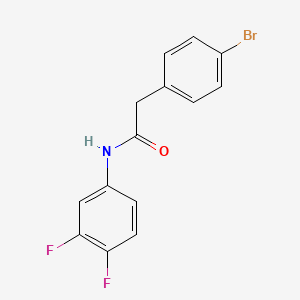
N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea, also known as MPTU, is a chemical compound that has been widely studied for its potential therapeutic applications. MPTU belongs to the class of thiourea compounds, which have been shown to possess a variety of biological activities, including antitumor, antiviral, and anti-inflammatory effects. In
作用機序
The mechanism of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea's antitumor activity is not fully understood, but it is believed to involve the inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the expression of vascular endothelial growth factor (VEGF), a protein that plays a key role in angiogenesis. By inhibiting angiogenesis, N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea may prevent the growth and spread of tumors.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea has also been shown to possess anti-inflammatory and antioxidant effects. N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in animal models. These effects may make N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea a potential therapeutic agent for inflammatory diseases and conditions associated with oxidative stress.
実験室実験の利点と制限
One of the advantages of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea is its relatively low toxicity, which makes it a promising candidate for further preclinical and clinical studies. However, one limitation of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo. Further research is needed to develop more effective delivery methods for N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea.
将来の方向性
There are several potential future directions for research on N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea. One area of investigation could be the development of more effective delivery methods, such as nanoparticles or liposomes, to improve its solubility and bioavailability. Another area of research could be the exploration of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea's potential as a therapeutic agent for other diseases and conditions, such as inflammation and oxidative stress-related disorders. Finally, further studies are needed to elucidate the mechanism of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea's antitumor activity and to identify potential drug targets for cancer treatment.
合成法
N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea can be synthesized through a multi-step process involving the reaction of 2-methoxyphenyl isothiocyanate with 2-phenylethylamine. The reaction involves the formation of an intermediate thiourea, which is then hydrolyzed to yield N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea. The purity of N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea can be improved through recrystallization and chromatography techniques.
科学的研究の応用
N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea has been the subject of extensive scientific research due to its potential therapeutic applications. One of the primary areas of investigation has been its antitumor activity. Studies have shown that N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea exhibits potent antitumor effects against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea has also been shown to inhibit tumor growth in animal models, suggesting its potential as a therapeutic agent for cancer treatment.
特性
IUPAC Name |
1-(2-methoxyphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-19-15-10-6-5-9-14(15)18-16(20)17-12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOFPSIKTKXVIOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-N'-(2-phenylethyl)thiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-carboxyphenoxy)methyl]-2,5-dimethyl-3-furoic acid](/img/structure/B5807151.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5807156.png)

![isopropyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5807169.png)
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylpropanamide](/img/structure/B5807176.png)
![N-(1-propyl-4-piperidinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5807186.png)

![4-[2-(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B5807195.png)
![6-ethyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5807202.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-furamide](/img/structure/B5807209.png)
![N'-[(5-chloro-2-methoxybenzoyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5807211.png)


![3-[(3-aminopyrrolidin-1-yl)sulfonyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5807245.png)